Salubrinal
Overview
Description
Salubrinal is a drug that acts as a specific inhibitor of eIF2α phosphatase enzymes . It is primarily used experimentally to study stress responses in eukaryotic cells associated with the action of eIF2 . Salubrinal indirectly inhibits eIF2 as a result of reduced dephosphorylation of its α-subunit .
Molecular Structure Analysis
Salubrinal has a complex molecular structure with the formula C21H17Cl3N4OS . It is a member of the class of quinolines and is a mixed aminal resulting from the formal condensation of trichloroacetaldehyde with the amide nitrogen of trans-cinnamamide and the primary amino group of 1-quinolin-8-ylthiourea .
Chemical Reactions Analysis
While specific chemical reactions involving Salubrinal are not detailed in the available literature, it is known that Salubrinal acts as a specific inhibitor of eIF2α phosphatase enzymes . This suggests that it interacts with these enzymes in a way that prevents their normal function.
Physical And Chemical Properties Analysis
Salubrinal has a molecular weight of 479.8 g/mol . It is a member of quinolines, a member of thioureas, an aminal, an organochlorine compound, and a secondary carboxamide . It is functionally related to a trichloroacetaldehyde and a trans-cinnamamide .
Scientific Research Applications
Osteogenesis Improvement
Salubrinal, an agent reducing stress to the endoplasmic reticulum, has shown promise in improving the mechanical properties of the femur in osteogenesis imperfecta mice. This effect is achieved through the inhibition of de-phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), leading to stimulated bone formation and attenuated bone resorption. Notably, Salubrinal decreased the expression of nuclear factor of activated T cells cytoplasmic 1 (NFATc1), suppressed osteoclast maturation, and stimulated mineralization of mesenchymal stem cells, enhancing the stiffness and elastic modulus of the femur (Takigawa et al., 2016).
ER Stress Protection
Salubrinal has been identified as a selective inhibitor of eIF2α dephosphorylation, protecting cells from endoplasmic reticulum (ER) stress. This inhibition is significant as it blocks eIF2α dephosphorylation mediated by a herpes simplex virus protein, suggesting its potential utility in diseases involving ER stress or viral infection (Boyce et al., 2005).
Cardiomyocyte Protection
Salubrinal has demonstrated significant protective activity in cardiomyocytes. Its structure-activity relationship (SAR) studies revealed that certain modifications could confer substantially enhanced cardioprotective activity. This includes alterations to the quinoline ring terminus and thiourea unit, leading to compounds like PP1-24, which are significantly more potent than Salubrinal in protecting cardiomyocytes (Liu et al., 2012).
Osteoarthritis Management
In a study on osteoarthritis, Salubrinal was found to have chondroprotective effects in a mouse model. It alleviates stress to the endoplasmic reticulum and attenuates expression and activity of matrix metalloproteinase 13 (MMP13) through downregulating nuclear factor kappa B (NFκB) signaling. This suggests its potential as a therapeutic agent for alleviating symptoms of osteoarthritis (Hamamura et al., 2015).
Safety And Hazards
Future Directions
Salubrinal has been shown to protect cells from damage induced by a wide range of xenotoxicants, including environmental pollutants and drugs . It has potential therapeutic value due to its function , but is currently only used experimentally . Future research may focus on the development of new phosphatase inhibitors of the eukaryotic translation initiation factor GADD34:PP1 . Additionally, Salubrinal and other molecules with antioxidant properties such as guanabenz, N-acetyl cysteine, methylene blue, rapamycin, and naringenin may be used in future clinical studies .
properties
IUPAC Name |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N4OS/c22-21(23,24)19(27-17(29)12-11-14-6-2-1-3-7-14)28-20(30)26-16-10-4-8-15-9-5-13-25-18(15)16/h1-13,19H,(H,27,29)(H2,26,28,30)/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOIAYJMPKXARU-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420852 | |
Record name | Salubrinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salubrinal | |
CAS RN |
405060-95-9 | |
Record name | (2E)-3-Phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)thioxomethyl]amino]ethyl]-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405060-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salubrinal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405060959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salubrinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 405060-95-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SALUBRINAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8PSF5Z8KJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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